1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea
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Overview
Description
1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea is a complex organic compound that features a unique combination of furan, thiophene, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as furan-3-yl and thiophen-2-yl derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the desired compound. Common reagents used in these reactions include organometallic catalysts and various solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Mechanism of Action
The mechanism of action of 1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, known for their diverse chemical properties and applications.
Furan Derivatives: Compounds with the furan ring, often used in medicinal chemistry and materials science.
Naphthalene Derivatives: Compounds featuring the naphthalene moiety, utilized in various industrial and research applications.
Uniqueness
This combination allows for versatile reactivity and the possibility of developing novel compounds with enhanced biological and material properties .
Properties
IUPAC Name |
1-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c24-21(22-11-16-6-3-5-15-4-1-2-7-20(15)16)23-12-19-10-18(14-26-19)17-8-9-25-13-17/h1-10,13-14H,11-12H2,(H2,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJKOFQWIIZADJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC(=CS3)C4=COC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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